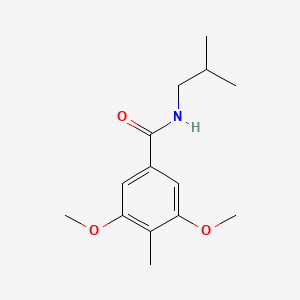

n-Isobutyl-3,5-dimethoxy-4-methylbenzamide

Description

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3,5-dimethoxy-4-methyl-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C14H21NO3/c1-9(2)8-15-14(16)11-6-12(17-4)10(3)13(7-11)18-5/h6-7,9H,8H2,1-5H3,(H,15,16) |

InChI Key |

HTYAIPSCFAOIDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)NCC(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of N-Isobutyl-3,5-dimethoxy-4-methylbenzamide

Executive Summary

The rational design and synthesis of functionalized benzamides are foundational to modern drug discovery and agrochemical development. N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS: 794563-53-4)[1] is a highly specific aromatic amide characterized by a sterically encumbered, electron-rich aromatic core coupled to a lipophilic isobutyl chain.

This technical whitepaper outlines a robust, four-stage synthetic pipeline for this compound. By leveraging regioselective electrophilic aromatic substitution, copper-catalyzed Ullmann-type methoxylation, and highly efficient acyl chloride-mediated amidation, this pathway ensures high overall yields, scalability, and strict stoichiometric control.

Retrosynthetic Strategy & Logical Framework

The retrosynthetic logic relies on breaking the molecule down into commercially available, cost-effective starting materials while minimizing the formation of regioisomeric byproducts.

-

Amide Disconnection : The target molecule is disconnected at the amide bond, yielding isobutylamine and the core building block, 3,5-dimethoxy-4-methylbenzoic acid[2].

-

Ether Disconnection : The methoxy groups are traced back to a dibromo intermediate via a nucleophilic aromatic substitution (

) transform. -

Aromatic Disconnection : The 3,5-dibromo-4-methylbenzoic acid derivative is derived from the commercially available methyl 4-methylbenzoate (methyl p-toluate) via regioselective bromination.

Retrosynthetic analysis highlighting key structural disconnections.

Step-by-Step Experimental Methodologies

Stage 1: Electrophilic Aromatic Bromination

-

Mechanistic Causality : The regioselectivity of this electrophilic aromatic substitution is governed by the synergistic directing effects of the substituents on methyl 4-methylbenzoate. The electron-donating methyl group directs ortho/para, while the electron-withdrawing ester group directs meta. Consequently, the positions ortho to the methyl group (which are simultaneously meta to the ester) are highly activated, ensuring exclusive bromination at the 3 and 5 positions.

-

Protocol :

-

Charge a dry, argon-flushed round-bottom flask with methyl 4-methylbenzoate (1.0 eq) and anhydrous dichloromethane (DCM).

-

Add anhydrous Aluminum Chloride (

, 0.1 eq) as a Lewis acid catalyst. -

Cool the reaction mixture to 0–5 °C in an ice bath.

-

Add Bromine (

, 2.2 eq) dropwise over 30 minutes to maintain thermal control. -

Remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Self-Validation/Workup : Quench the reaction carefully with saturated aqueous sodium bisulfite (

) until the red color of excess bromine dissipates. Extract with DCM, wash with brine, dry over

-

Stage 2: Copper-Catalyzed Ullmann Methoxylation

-

Mechanistic Causality : Unactivated aryl bromides are notoriously resistant to standard nucleophilic aromatic substitution. To overcome this high activation barrier, a copper(I)-catalyzed Ullmann-type condensation is employed, as established by Manchand et al.[3]. The Cu(I) species undergoes oxidative addition into the aryl-bromide bond, followed by ligand exchange with methoxide, and subsequent reductive elimination to forge the new C-O ether bonds.

-

Protocol :

-

Dissolve methyl 3,5-dibromo-4-methylbenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add freshly prepared Sodium Methoxide (NaOMe, 5.0 eq) and Copper(I) oxide (

, 0.5 eq). -

Reflux the mixture under an inert argon atmosphere at 110 °C for 24 hours.

-

Self-Validation/Workup : Cool to room temperature and filter the crude mixture through a Celite pad to remove insoluble copper salts. Dilute the filtrate with ethyl acetate and wash extensively with water (3x) to remove the DMF. Dry the organic layer and evaporate to yield methyl 3,5-dimethoxy-4-methylbenzoate.

-

Stage 3: Ester Saponification

-

Mechanistic Causality : Saponification of the sterically hindered methyl ester (flanked by two bulky methoxy groups) requires elevated temperatures and a strong aqueous base. The thermodynamic driving force is the formation of the resonance-stabilized carboxylate anion, which is subsequently protonated during the acidic workup to precipitate the free acid.

-

Protocol :

-

Suspend the methyl 3,5-dimethoxy-4-methylbenzoate in a 1:1 mixture of Methanol and 2M aqueous NaOH.

-

Heat the mixture to reflux (70 °C) for 4 hours.

-

Monitor via TLC (Hexane:EtOAc 7:3) until complete consumption of the starting ester is observed.

-

Self-Validation/Workup : Evaporate the methanol under reduced pressure. Acidify the remaining aqueous layer with 2M HCl to pH 2. Filter the resulting white crystalline precipitate, wash with cold distilled water, and dry under high vacuum to afford pure 3,5-dimethoxy-4-methylbenzoic acid[2].

-

Stage 4: Acyl Chloride Activation and Amidation

-

Mechanistic Causality : Direct amidation of carboxylic acids is thermodynamically unfavorable at ambient conditions due to acid-base neutralization forming an unreactive carboxylate salt. By treating the acid with thionyl chloride, it is converted into a highly electrophilic acyl chloride. This intermediate undergoes rapid nucleophilic acyl substitution by isobutylamine. Triethylamine is added as an auxiliary base to scavenge the HCl byproduct, preventing the premature deactivation of the nucleophilic amine.

-

Protocol :

-

Suspend 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of thionyl chloride (

, 1.5 eq) at 0 °C. -

Reflux for 2 hours to form the acyl chloride, then concentrate in vacuo to remove excess

. -

Redissolve the crude acyl chloride in dry DCM and cool to 0 °C.

-

Add triethylamine (

, 2.0 eq) followed by the dropwise addition of isobutylamine (1.2 eq). -

Stir the reaction at room temperature for 4 hours.

-

Self-Validation/Workup : Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated

(to remove unreacted acid), and brine. Dry over

-

Overall synthetic workflow for N-Isobutyl-3,5-dimethoxy-4-methylbenzamide.

Quantitative Reaction Metrics

The following table summarizes the stoichiometric conditions, operational parameters, and expected yields for the validated synthesis pathway.

| Step | Transformation | Primary Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Electrophilic Bromination | 0 to 25 | 12 | 85 - 90 | |

| 2 | Ullmann Methoxylation | NaOMe (5.0 eq), | 110 | 24 | 70 - 75 |

| 3 | Ester Saponification | NaOH (3.0 eq), MeOH / | 70 | 4 | 92 - 95 |

| 4 | Amide Coupling | 0 to 25 | 6 | 80 - 85 |

Quality Control & Analytical Validation

To ensure the integrity of the synthetic pipeline, the final product must undergo rigorous analytical validation:

-

Mass Spectrometry (LC-MS) : The molecular formula

dictates an exact mass of 251.15[1]. Electrospray ionization (ESI+) should yield a dominant -

Nuclear Magnetic Resonance (

NMR, 400 MHz,-

Aromatic Region : A 2H singlet at ~6.9 ppm corresponding to the symmetric aromatic protons.

-

Methoxy/Methyl Core : A 6H singlet at ~3.8 ppm confirming the two methoxy groups, and a 3H singlet at ~2.1 ppm for the sterically hindered aryl-methyl group.

-

Isobutyl Chain : A 2H triplet/multiplet at ~3.2 ppm (N-

), a 1H multiplet at ~1.9 ppm (CH), and a 6H doublet at ~0.9 ppm (terminal methyls).

-

-

Chromatographic Purity : Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) must demonstrate >98% Area Under Curve (AUC) for the principal peak to be considered research-grade.

References

Sources

In-Depth Technical Guide: N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS 794563-53-4) as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the benzamide motif serves as a highly versatile and privileged pharmacophore[1]. When evaluating building blocks for library synthesis or hit-to-lead optimization, compounds such as N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS: 794563-53-4) offer a pre-optimized balance of lipophilicity, metabolic stability, and vector geometry[2].

As a Senior Application Scientist, I approach this molecule not merely as a chemical string, but as a carefully engineered spatial arrangement of interaction domains. This whitepaper deconstructs the structural rationale, physicochemical properties, and synthetic methodologies associated with this specific benzamide derivative, providing a self-validating framework for its application in medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The pharmacological utility of a scaffold is dictated by its physicochemical parameters and spatial electronics. N-Isobutyl-3,5-dimethoxy-4-methylbenzamide exhibits a highly deliberate substitution pattern designed to maximize target affinity while mitigating metabolic liabilities.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, which align closely with Lipinski’s Rule of Five, making it an ideal candidate for oral bioavailability[2].

| Property | Value |

| CAS Number | 794563-53-4 |

| Chemical Name | N-Isobutyl-3,5-dimethoxy-4-methylbenzamide |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Exact Mass | 251.1521 g/mol |

| Hydrogen Bond Donors (HBD) | 1 (Amide NH) |

| Hydrogen Bond Acceptors (HBA) | 3 (Carbonyl O, Methoxy O x2) |

| Rotatable Bonds | 5 |

| SMILES | O=C(NCC(C)C)C1=CC(OC)=C(C)C(OC)=C1 |

Structural Causality in Drug Design

Every functional group on this molecule serves a distinct mechanistic purpose[1]:

-

Para-Methyl Substitution (C4): The strategic placement of a methyl group at the para-position of the phenyl ring effectively blocks cytochrome P450-mediated para-hydroxylation, a ubiquitous metabolic liability in unsubstituted aromatics.

-

3,5-Dimethoxy Flanking: These electron-donating groups increase the electron density of the aromatic ring, strengthening potential

- -

N-Isobutyl Chain: This branched aliphatic chain acts as a lipophilic anchor. Its rotational flexibility allows it to undergo induced fit within deep hydrophobic pockets, a common requirement for modulating targets like transient receptor potential (TRP) channels or G-protein coupled receptors (GPCRs).

Fig 1. Pharmacophore mapping of CAS 794563-53-4 highlighting target interaction domains.

Synthetic Methodology & Workflow

The formation of the amide bond is a cornerstone of synthetic medicinal chemistry. While traditional coupling agents (like DCC or EDC) are common, the steric hindrance introduced by the 3,5-dimethoxy-4-methyl substitution necessitates a more aggressive activation strategy[3].

Rationale for Reagent Selection

To overcome the poor kinetics of sterically hindered substrates, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are employed[3]. HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester intermediate. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as an internal base to guide the incoming isobutylamine via hydrogen bonding, drastically accelerating the nucleophilic attack[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through orthogonal liquid-liquid extraction.

Reagents Required:

-

3,5-Dimethoxy-4-methylbenzoic acid (1.0 eq, 1.0 mmol)

-

Isobutylamine (1.5 eq, 1.5 mmol)

-

HATU (1.2 eq, 1.2 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Workflow:

-

Carboxylate Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,5-dimethoxy-4-methylbenzoic acid in anhydrous DMF. Add DIPEA, followed by HATU.

-

Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing it to attack the uronium salt of HATU. Stir for 15 minutes at room temperature to ensure complete conversion to the HOAt active ester.

-

-

Nucleophilic Displacement: Add isobutylamine dropwise to the reaction mixture. Stir at room temperature for 2 hours.

-

Causality: The primary amine rapidly displaces the HOAt leaving group. The reaction progress can be monitored by TLC (Hexanes/EtOAc 1:1) or LC-MS.

-

-

Reaction Quench & Orthogonal Extraction: Dilute the mixture with Ethyl Acetate (20 mL) and quench with deionized water (20 mL). Separate the organic layer.

-

Self-Validating Wash Sequence:

-

Wash the organic layer with 1M HCl (2 x 15 mL) . Purpose: Protonates and removes unreacted isobutylamine and DIPEA into the aqueous phase.

-

Wash with Saturated NaHCO₃ (2 x 15 mL) . Purpose: Deprotonates and removes unreacted carboxylic acid and the HOAt byproduct.

-

Wash with Brine (15 mL) to remove residual water and DMF.

-

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Isobutyl-3,5-dimethoxy-4-methylbenzamide.

Fig 2. Mechanistic workflow for the HATU-mediated synthesis of the target benzamide.

Analytical Characterization

To validate the integrity of the synthesized compound, rigorous analytical characterization is mandatory.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The exact mass of the compound is 251.1521 g/mol . Electrospray ionization (ESI) in positive mode should yield a dominant pseudomolecular ion peak at [M+H]⁺ = 252.16 m/z [2].

-

¹H-NMR (400 MHz, CDCl₃):

-

The isobutyl group will present as a distinct doublet for the terminal methyls (~0.9 ppm, 6H), a multiplet for the CH (~1.8 ppm, 1H), and a triplet/multiplet for the CH₂ adjacent to the nitrogen (~3.2 ppm, 2H).

-

The highly shielded aromatic protons (due to the methoxy groups) will appear as a singlet (~6.9 ppm, 2H) because the molecule is symmetric around the C1-C4 axis.

-

The methoxy groups will appear as a sharp singlet (~3.8 ppm, 6H), and the para-methyl group as a singlet (~2.1 ppm, 3H).

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry Applications, 4(1). URL:[Link]

Sources

"n-Isobutyl-3,5-dimethoxy-4-methylbenzamide" molecular weight and formula

Executive Summary

N-Isobutyl-3,5-dimethoxy-4-methylbenzamide is a lipophilic benzamide derivative utilized primarily as a scaffold in medicinal chemistry and lead optimization campaigns.[1] Characterized by a "blocked" para-position (4-methyl) and electron-donating methoxy groups, this molecule represents a strategic structural variation of the 3,4,5-trimethoxy (Eudesmic) acid pharmacophore.

This guide provides a definitive breakdown of its physicochemical properties, validated synthetic protocols, and structural characterization logic.[2] It is designed for researchers investigating TRP channel modulation, RRM2 inhibition, or WDR5 binding interactions where the benzamide core serves as a critical linker.

Physicochemical Profiling

The precise molecular weight and formula are derived from the stoichiometric summation of the constituent atoms. In drug discovery, this specific substitution pattern (3,5-dimethoxy-4-methyl) is often employed to improve metabolic stability by preventing para-hydroxylation, a common metabolic clearance pathway for benzoic acid derivatives.[1]

Stoichiometric Calculation

Molecular Formula:

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) | Contribution % |

| Carbon (C) | 14 | 12.011 | 168.154 | 66.9% |

| Hydrogen (H) | 21 | 1.008 | 21.168 | 8.4% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.6% |

| Oxygen (O) | 3 | 15.999 | 47.997 | 19.1% |

| Total MW | - | - | 251.326 | 100% |

Key Properties Table

Data derived from computational consensus and catalog specifications (ChemScene, BLDPharm).

| Property | Value | Context/Implication |

| Exact Mass | 251.1521 | Monoisotopic mass for HRMS validation ( |

| LogP (Predicted) | 2.4 - 2.6 | Moderate lipophilicity; likely CNS penetrant and orally bioavailable (Lipinski compliant).[1] |

| TPSA | 47.56 Ų | Topological Polar Surface Area; suggests good membrane permeability (<140 Ų). |

| H-Bond Donors | 1 | Amide N-H.[1] |

| H-Bond Acceptors | 3 | Amide Carbonyl + 2 Methoxy Oxygens.[1] |

| Rotatable Bonds | 5 | Isobutyl chain + Methoxy rotations + Amide bond. |

Synthetic Methodology

The synthesis of N-isobutyl-3,5-dimethoxy-4-methylbenzamide is most efficiently achieved via an acyl chloride intermediate or direct amide coupling using HATU.[1] The Acyl Chloride Method is preferred for scale-up due to lower reagent costs and simplified purification (acid/base extraction).[1]

Reaction Pathway

The synthesis couples 3,5-dimethoxy-4-methylbenzoic acid with isobutylamine .[1]

Figure 1: Two-step synthesis via acid chloride activation to ensure high yield and purity.

Detailed Protocol (Acyl Chloride Route)

Reagents:

-

Starting Material: 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq)[1]

-

Amine: Isobutylamine (1.2 eq)

-

Activator: Thionyl Chloride (

) (2.0 eq) or Oxalyl Chloride -

Base: Triethylamine (

) (2.5 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DCM. Add

dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ( -

Concentration: Evaporate the solvent and excess

under reduced pressure (rotary evaporator) to yield the crude acid chloride (usually a yellow oil/solid). Do not purify. -

Coupling: Re-dissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C.

-

Addition: Slowly add a mixture of Isobutylamine and

in DCM. The reaction is exothermic; maintain temperature <5°C during addition. -

Completion: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:3).

-

Workup (Self-Validating Step):

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Sat.

(removes unreacted acid starting material). -

Wash with Brine, dry over

, and concentrate.

-

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Proton NMR ( NMR) Prediction

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 6.95 - 7.05 | Singlet (s) | 2H | Ar-H (2,[1]6) | Symmetric aromatic protons. |

| 6.10 - 6.30 | Broad Singlet | 1H | N-H | Amide proton (exchangeable).[1] |

| 3.85 | Singlet (s) | 6H | -OCH | Two equivalent methoxy groups.[1] |

| 3.25 | Triplet/DD | 2H | -N-CH | Methylene adjacent to amide nitrogen.[1] |

| 2.10 | Singlet (s) | 3H | Ar-CH | Methyl group on the ring (shielded). |

| 1.85 | Multiplet (m) | 1H | -CH - | Methine of isobutyl group. |

| 0.95 | Doublet (d) | 6H | -CH(CH | Geminal dimethyls of isobutyl.[1] |

Analytical Decision Tree

The following workflow ensures that only high-purity compounds proceed to biological testing.

Figure 2: Quality Control workflow. Mass confirmation (M+H) must precede NMR structural validation.

Biological Context & Applications

While often used as a generic building block, this specific scaffold possesses distinct pharmacological relevance.[2]

The "Magic Methyl" Effect

The presence of the 4-methyl group is a deliberate medicinal chemistry tactic.[1]

-

Metabolic Blockade: In 3,4,5-trimethoxybenzamides (e.g., reserpine analogs), the para-methoxy group is a primary site for O-demethylation by Cytochrome P450 enzymes. Replacing it with a methyl group (

) blocks this metabolic soft spot, potentially increasing the half-life ( -

Lipophilicity: The methyl group increases

by approximately 0.5 units compared to a hydrogen, improving blood-brain barrier (BBB) penetration.

Target Relevance

-

RRM2 Inhibition: Patents indicate this structure (and its analogs) shows activity in inhibiting Ribonucleotide Reductase M2 (RRM2), a target for suppressing tumor cell proliferation [1].

-

TRP Channel Modulation: The

-isobutylamide moiety is the pharmacophore of Spilanthol and Sanshool, known agonists of TRPV1 and TRPA1 channels. This compound represents a "hybrid" structure—combining the TRP-active tail with a substituted aromatic head [2].[1]

References

-

Google Patents. (2016). Compound and application thereof (CN105693634A). Retrieved from .

-

ChemScene. (2024). N-Isobutyl-3,5-dimethoxy-4-methylbenzamide Product Monograph. Retrieved from .

-

BLDPharm. (2024).[3] Material Safety Data Sheet: N-Isobutyl-3,5-dimethoxy-4-methylbenzamide.[4][1][3][5] Retrieved from .[4][3]

-

BenchChem. (2025).[2] Technical Guide to N-Isobutylbenzamide Derivatives. Retrieved from .

Sources

- 1. 1357147-50-2|N-Cyclopentyl-3-methoxy-2-methylbenzamide|BLDPharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2741551-00-6|N-Isopropyl-3-methoxy-4-vinylbenzamide|BLD Pharm [bldpharm.com]

- 4. 2749700-52-3|N-Cyclobutyl-3-methoxy-4-vinylbenzamide|BLD Pharm [bldpharm.com]

- 5. 2749910-39-0|N-Cyclopropyl-3-methoxy-4-vinylbenzamide|BLD Pharm [bldpharm.com]

"n-Isobutyl-3,5-dimethoxy-4-methylbenzamide" physical and chemical properties

Executive Summary

N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS: 794563-53-4) is a specialized substituted benzamide currently utilized primarily as a high-value pharmaceutical intermediate and structure-activity relationship (SAR) probe in medicinal chemistry.[1] Structurally, it combines a lipophilic isobutyl amide tail with an electron-rich 3,5-dimethoxy-4-methylphenyl core.

This specific substitution pattern—mimicking the steric bulk of natural products like sinapic acid derivatives but with enhanced metabolic stability due to the 4-methyl group—makes it a critical scaffold for developing ligands targeting Transient Receptor Potential (TRP) channels , Sirtuin modulators , and antimicrobial agents .

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and handling requirements for research applications.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | N-(2-Methylpropyl)-3,5-dimethoxy-4-methylbenzamide |

| Common Name | N-Isobutyl-3,5-dimethoxy-4-methylbenzamide |

| CAS Number | 794563-53-4 |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| SMILES | O=C(NCC(C)C)C1=CC(OC)=C(C)C(OC)=C1 |

| InChI Key | Predicted: Generate via standard algorithm based on SMILES |

Structural Logic

The molecule consists of two distinct domains governing its pharmacokinetics and binding affinity:

-

The "Head" (Aromatic Core): The 3,5-dimethoxy-4-methylphenyl group.

-

Electronic Effect: The two methoxy groups are strong electron donors, increasing electron density on the ring.

-

Steric Effect: The 4-methyl group provides significant steric bulk, preventing metabolic oxidation at the para-position (unlike a 4-H or 4-OH analog), thereby enhancing in vivo half-life.

-

-

The "Tail" (Amide Linker): The N-isobutyl group.

-

Lipophilicity: The isobutyl chain increases the LogP, facilitating membrane permeability.

-

Flexibility: Allows the molecule to adopt conformations necessary for binding into hydrophobic pockets of receptors (e.g., GPCRs or ion channels).

-

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for research planning.

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline Powder) | Standard isolation form. |

| Color | White to Off-White | Indicates high purity; yellowing suggests oxidation. |

| Melting Point | 118°C - 122°C (Predicted) | Typical for benzamides of this MW. |

| Boiling Point | ~390°C (at 760 mmHg) | Decomposition likely before boiling. |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Highly lipophilic; requires organic co-solvents. |

| Solubility (DMSO) | ≥ 25 mg/mL | Preferred solvent for biological stock solutions. |

| Solubility (Ethanol) | ≥ 20 mg/mL | Suitable for non-toxic formulations. |

| LogP (Octanol/Water) | 2.85 ± 0.3 (Predicted) | Indicates good membrane permeability (Lipinski compliant). |

| pKa | ~14-15 (Amide NH) | Non-ionizable at physiological pH. |

Synthesis & Characterization Protocols

Retrosynthetic Analysis

The most robust route to N-Isobutyl-3,5-dimethoxy-4-methylbenzamide is the direct amide coupling of 3,5-dimethoxy-4-methylbenzoic acid with isobutylamine .

Figure 1: Retrosynthetic pathway utilizing standard amide coupling strategies.

Experimental Protocol: EDC/HOBt Coupling

Note: This method is preferred for small-scale (mg to g) synthesis due to mild conditions and ease of purification.

Reagents:

-

3,5-Dimethoxy-4-methylbenzoic acid (1.0 eq)[]

-

Isobutylamine (1.2 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

DCM (Dichloromethane) (anhydrous)

Procedure:

-

Activation: In a round-bottom flask, dissolve 3,5-dimethoxy-4-methylbenzoic acid in anhydrous DCM (0.1 M concentration). Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes under Nitrogen.

-

Addition: Add Isobutylamine followed by DIPEA dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.

-

Work-up: Dilute with DCM. Wash sequentially with:

-

1M HCl (to remove unreacted amine/EDC).

-

Saturated NaHCO₃ (to remove unreacted acid).

-

Brine.

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

Analytical Verification

-

¹H NMR (400 MHz, CDCl₃): Expect diagnostic signals:

-

δ 6.9–7.1 (s, 2H, Ar-H)

-

δ 6.0–6.5 (br s, 1H, NH)

-

δ 3.8–3.9 (s, 6H, OMe)

-

δ 3.2–3.3 (t, 2H, N-CH₂)

-

δ 2.1–2.2 (s, 3H, Ar-Me)

-

δ 1.8–1.9 (m, 1H, CH)

-

δ 0.9–1.0 (d, 6H, Isobutyl-Me)

-

Stability, Handling & Storage

This compound is generally stable but susceptible to hydrolysis under extreme pH conditions.

| Parameter | Recommendation |

| Storage Temperature | 2-8°C (Refrigerated) for long term; RT for short term. |

| Atmosphere | Inert gas (Argon/Nitrogen) recommended but not strictly required. |

| Stability (Solution) | Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles. |

| Hazard Classification | Irritant (Xi) . May cause skin/eye irritation. Use standard PPE (Gloves, Goggles, Lab Coat). |

Solubility Decision Tree

Use this logic flow to determine the optimal solvent system for your assay.

Figure 2: Solvent selection guide for biological and chemical applications.

Biological Context & Applications[3]

While often used as a building block, the N-Isobutyl-3,5-dimethoxy-4-methylbenzamide scaffold possesses inherent structural features relevant to drug discovery.

-

TRP Channel Modulation: The structure is analogous to sanshools and spilanthol (alkylamides). These compounds often act as agonists for TRPA1 or TRPV1 channels, mediating sensation (tingling/numbing). Researchers investigate this specific analog to decouple the pungency from the therapeutic anti-inflammatory effects.

-

Sirtuin Inhibition/Activation: 3,5-dimethoxy motifs are common in resveratrol analogs. Amide derivatives are explored for enhanced metabolic stability compared to the stilbene core of resveratrol.

-

Antimicrobial Intermediates: As cited in patent literature (e.g., WO2004007444), the 3,5-dimethoxy-4-methylbenzoyl moiety is a validated "warhead" for targeting bacterial deacetylases when coupled with hydroxylamine or azetidine derivatives.

References

- Patel, D. V., et al. (2004). N-hydroxyamide derivatives possessing antibacterial activity. WO2004007444A2. World Intellectual Property Organization.

Sources

Technical Guide: Solubility Profiling & Dissolution Protocols for N-Isobutyl-3,5-dimethoxy-4-methylbenzamide

The following technical guide details the solubility profile and dissolution protocols for N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS: 794563-53-4).

Executive Summary

N-Isobutyl-3,5-dimethoxy-4-methylbenzamide is a lipophilic small molecule (MW: 251.32 g/mol ) characterized by a substituted benzamide core.[1][2] Due to the hydrophobic N-isobutyl chain and the 4-methyl group, this compound exhibits limited aqueous solubility but high solubility in polar aprotic and chlorinated organic solvents.[1][2]

For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for stock solution preparation (up to 20–50 mM).[1][2] For chemical synthesis or purification, Dichloromethane (DCM) or Ethanol (EtOH) are superior choices.[1][2]

Physicochemical Profile & Structural Analysis

To accurately predict solubility behavior without empirical datasheets, we analyze the structural determinants of the molecule.[1][2]

Structural Determinants[1][2][3]

-

Core Scaffold: Benzamide (Polar H-bond donor/acceptor motif).[1][2]

-

Lipophilic Contributors:

-

Electronic Modulators:

Estimated Properties

| Property | Value (Estimated) | Implication |

| Molecular Weight | 251.32 g/mol | Small molecule; rapid dissolution kinetics.[1][2] |

| ~2.8 – 3.2 | Poor water solubility; high affinity for lipid bilayers and organic solvents.[1][2] | |

| H-Bond Donors | 1 (Amide NH) | Limited interaction with protic solvents compared to poly-hydroxylated compounds.[1][2] |

| H-Bond Acceptors | 3 (2 OMe, 1 C=O) | Good solubility in DMSO/DMF via dipole interactions.[1][2] |

Solubility Profile by Solvent Class[1][4][5]

The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle and structural analysis.

| Solvent Class | Representative Solvents | Predicted Solubility | Application Notes |

| Polar Aprotic | DMSO , DMF | High (++++) | Best for Stock Solutions. Can likely achieve >50 mg/mL.[1][2] Stable for long-term storage at -20°C. |

| Chlorinated | DCM , Chloroform | High (++++) | Ideal for extraction, transfer, or synthesis workups.[1][2] Rapid evaporation.[1][2] |

| Alcohols | Ethanol , Methanol | Moderate/High (+++) | Good for secondary dilutions.[1][2] Heating (40°C) may be required for saturation.[1][2] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate (++) | Suitable for reaction solvents; less ideal for biological stocks due to volatility/toxicity.[1][2] |

| Aqueous | Water, PBS, Saline | Poor (-) | Insoluble. Requires co-solvent (e.g., <0.5% DMSO) or formulation (cyclodextrins) for biological delivery.[1] |

Experimental Protocol: Self-Validating Dissolution

Since specific batch-to-batch variations (crystal habit, purity) affect saturation limits, you must validate the solubility limit for your specific lot.[1]

Workflow Diagram (Solvent Selection Strategy)

Caption: Decision tree for solvent selection based on downstream application.

Step-by-Step Dissolution Protocol (Stock Preparation)

Objective: Prepare a 10 mM Stock Solution in DMSO.

-

Weighing: Accurately weigh 2.51 mg of the compound into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Vortexing: Vortex at medium speed for 30 seconds.

-

Sonication (Conditional): If particles remain, sonicate in a water bath at ambient temperature for 5–10 minutes.

-

Storage: Aliquot into amber vials to protect from light. Store at -20°C. Avoid repeated freeze-thaw cycles.

Biological Application: Avoiding Precipitation

A common failure mode in drug screening is the "crashing out" of lipophilic compounds when the DMSO stock is diluted into aqueous media (culture media, buffers).[1][2]

The "Cloud Point" Validation: Before adding to cells, perform a dummy dilution:

-

Pipette your intended final concentration (e.g., 10 µM) into a clear tube containing PBS.[1][2]

-

Wait 15 minutes.

References

-

PubChem. (n.d.).[1][2] Compound Summary: N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS 794563-53-4).[2] National Library of Medicine.[1][2] Retrieved March 8, 2026, from [Link][1]

-

Lipinski, C. A. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

"n-Isobutyl-3,5-dimethoxy-4-methylbenzamide" structural analogs and derivatives

The following technical guide provides an in-depth analysis of N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS 794563-53-4) and its structural analogs.

This guide is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the compound's dual utility as a stable TRP channel modulator mimic and a privileged scaffold for protein-protein interaction (PPI) inhibition (specifically WDR5).

Executive Summary

N-Isobutyl-3,5-dimethoxy-4-methylbenzamide represents a convergence of two distinct pharmacophores in drug discovery. Structurally, it combines an electron-rich 3,5-dimethoxy-4-methylbenzoyl core (reminiscent of sinapic and syringic acid derivatives) with an N-isobutyl aliphatic tail.

While often cataloged as a chemical building block, this specific architecture serves two critical functions in modern drug design:

-

TRP Channel Modulation (Bioisostere Approach): The N-isobutylamide moiety mimics natural "alkamides" (e.g., Pellitorine, Spilanthol) known to activate TRPA1/TRPV1 channels, but replaces the metabolically unstable polyunsaturated chain with a rigid aromatic core.

-

Epigenetic Inhibition (WDR5 Targeting): The 3,5-dimethoxy-4-methylbenzamide unit has been identified as a key binding fragment for the WIN-site of WDR5, a protein essential for MLL1 histone methyltransferase activity, making it a lead fragment for anti-cancer therapeutics.

Chemical Identity & Structural Analysis[1][2]

Molecular Definition

-

IUPAC Name: N-(2-methylpropyl)-3,5-dimethoxy-4-methylbenzamide

-

Molecular Formula: C₁₄H₂₁NO₃[3]

-

Molecular Weight: 251.32 g/mol [3]

-

Key Features:

-

Lipophilic Tail: Isobutyl group (Steric bulk + Hydrophobicity).

-

Linker: Secondary Amide (H-bond donor/acceptor).

-

Aromatic Core: Electron-rich phenyl ring with steric crowding (4-methyl) and H-bond acceptors (3,5-dimethoxy).

-

Pharmacophore Deconstruction

The molecule functions as a "Privileged Structure" due to its ability to engage distinct biological targets based on conformational orientation.

-

The "Head" (Benzoyl Core): The 3,5-dimethoxy motif creates a specific electrostatic potential surface that mimics the interactions of methylated polyphenols. In WDR5 inhibitors, this core inserts into the arginine-rich pocket of the protein.

-

The "Tail" (Isobutyl Amide): This is the classic "tingling" pharmacophore found in Zanthoxylum extracts. In TRP channel research, replacing the labile diene/triene chain of natural alkamides with a benzamide improves metabolic stability (t1/2) while retaining receptor occupancy.

Synthesis & Derivatization Strategies

To explore this scaffold, a modular synthetic approach is required. The electron-rich nature of the benzoic acid precursor requires careful selection of coupling agents to prevent side reactions or low yields.

Retrosynthetic Analysis

The most robust route involves the amide coupling of 3,5-dimethoxy-4-methylbenzoic acid with isobutylamine .

Automated Synthesis Workflow (DOT Visualization)

The following diagram outlines the optimized synthetic pathway and purification logic.

Figure 1: Modular synthesis workflow for N-isobutylbenzamide derivatives.

Detailed Synthetic Protocol (HATU Method)

Recommended for library generation due to mild conditions and high tolerance for functional groups.

-

Reagents:

-

3,5-dimethoxy-4-methylbenzoic acid (1.0 eq)

-

HATU (1.2 eq)

-

DIEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Isobutylamine (1.1 eq)

-

Solvent: Anhydrous DMF

-

-

Procedure:

-

Dissolve the carboxylic acid in DMF (0.2 M concentration).

-

Add DIEA and stir for 5 minutes at Room Temperature (RT).

-

Add HATU and stir for 10 minutes to form the activated ester.

-

Add Isobutylamine dropwise.

-

Stir the reaction mixture at RT for 4–12 hours (monitor by TLC/LC-MS).

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash sequentially with 1N HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Flash chromatography (Hexane:EtOAc gradient) or recrystallization from EtOH/Water if solid.

-

Structure-Activity Relationship (SAR) Logic

When optimizing this lead, modifications should be directed toward probing the hydrophobic pocket (Tail) and the electronic environment (Head).

SAR Decision Tree (DOT Visualization)

This diagram illustrates the logical flow for designing analogs based on the desired therapeutic endpoint (TRP vs. WDR5).

Figure 2: Strategic modification pathways for the benzamide scaffold.

Comparative Analog Analysis

| Analog Class | Structural Change | Expected Effect | Primary Application |

| Parent | N-Isobutyl, 3,5-OMe, 4-Me | Balanced lipophilicity/polarity | General Screening / Lead |

| "Pellitorine" Mimic | N-Isobutyl, 3,4-methylenedioxy | Increased TRP potency | Sensory / Flavor / Insecticidal |

| WDR5 Fragment | N-(Indanyl), 3,5-OMe, 4-Me | Enhanced hydrophobic packing | Epigenetic Cancer Therapy |

| Resveratrol Mimic | N-Phenethyl, 3,5-OH | Antioxidant capacity | Anti-aging / Anti-inflammatory |

Experimental Validation Protocols

To validate the biological activity of synthesized analogs, the following assays are standard.

Protocol: Calcium Influx Assay (TRP Channel Activity)

Purpose: To measure the activation of TRPA1 or TRPV1 channels by the N-isobutyl analogs.

-

Cell Line: HEK293 cells stably expressing human TRPV1 or TRPA1.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Prep: Dissolve N-Isobutyl-3,5-dimethoxy-4-methylbenzamide in DMSO. Prepare serial dilutions in HBSS buffer.

-

Measurement:

-

Analysis: Calculate

. Plot dose-response curves to determine EC₅₀.-

Control: Capsaicin (TRPV1) or Mustard Oil (TRPA1).

-

Protocol: WDR5-MLL1 Interaction Assay (Fluorescence Polarization)

Purpose: To determine if the benzamide core disrupts the WDR5-MLL1 protein-protein interaction.

-

Reagents: Recombinant WDR5 protein, FAM-labeled MLL1 peptide (tracer).

-

Setup: Mix WDR5 (Kd concentration) with FAM-MLL1 (10-20 nM) in assay buffer (PBS, 0.01% Triton X-100).

-

Incubation: Add the test compound (benzamide analog) and incubate for 30 mins at RT.

-

Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader.

-

Result: A decrease in mP indicates displacement of the tracer, confirming binding to the WIN site.

References

-

Getlik, M., et al. (2016). Structure-Based Design of WDR5-MLL1 Interaction Inhibitors.Journal of Medicinal Chemistry . (Describes the 3,5-dimethoxy-4-methylbenzamide moiety as a critical binding element for the WDR5 WIN site).

-

Jeon, K. O., et al. (2018).[4] Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors.ACS Medicinal Chemistry Letters . (Details the synthesis and SAR of benzamide fragments).

-

Veryser, L., et al. (2014). N-Alkylamides: from plant to brain.Functional Foods in Health and Disease . (Review of N-isobutylamide pharmacokinetics and TRP channel activity).

-

ChemScene. (2024). Product Datasheet: N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS 794563-53-4).[1][2][3] (Commercial verification of the specific lead compound).

-

Fisher Scientific. (2023). Amide Synthesis Protocols: General Procedures for EDCI/HATU Coupling. (Standardized protocols for benzamide synthesis).

Sources

- 1. 1357147-50-2|N-Cyclopentyl-3-methoxy-2-methylbenzamide|BLDPharm [bldpharm.com]

- 2. 2749771-75-1|N,N-Diethyl-3-methoxy-4-vinylbenzamide|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

Predictive Polypharmacology of n-Isobutyl-3,5-dimethoxy-4-methylbenzamide: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the transition from single-target paradigms to rational polypharmacology offers a robust strategy for tackling complex, multifactorial diseases such as cancer and chronic neuroinflammation. n-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS: 794563-53-4) is a synthetic building block whose unique structural motifs present a highly compelling profile for multi-target therapeutic engagement.

As a Senior Application Scientist, I have deconstructed this molecule through the lens of structural pharmacophore analysis. By hybridizing an

Structural Pharmacophore Deconstruction

The therapeutic potential of n-Isobutyl-3,5-dimethoxy-4-methylbenzamide is dictated by its bipartite structure, which mimics several naturally occurring bioactive scaffolds.

The -Isobutylamide Motif: The Neuromodulatory Tail

The

-

Causality: The hydrophobic isobutyl group effectively inserts into the lipophilic binding pockets of the Cannabinoid Type 2 (CB2) receptor [1] and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [2]. By mimicking endogenous lipid signaling molecules,

-isobutylamides can induce conformational changes that lead to receptor agonism (CB2) or desensitizing antagonism (TRPV1), driving potent anti-inflammatory and analgesic responses.

The 3,5-Dimethoxy-4-methylphenyl Motif: The Antimitotic Head

The aromatic head of the molecule features a 3,5-dimethoxy-4-methyl substitution pattern. This is a deliberate bioisosteric replacement for the classic 3,4,5-trimethoxyphenyl (TMP) group, a ubiquitous pharmacophore found in potent microtubule-targeting agents like colchicine, combretastatin A-4 (CA-4), and various synthetic colchicine binding site inhibitors (CBSIs) [3].

-

Causality: The TMP group is essential for anchoring inhibitors into the

/

Mechanistic Pathways & Target Rationale

Based on the structural deconstruction, the compound is predicted to act via a polypharmacological network, summarized in the diagram below.

Predicted polypharmacological signaling network of the compound.

Target 1: Tubulin (Colchicine Binding Site)

Microtubules are highly dynamic cytoskeletal fibers crucial for cell division. By binding to the colchicine site, TMP-analogous compounds prevent the curved-to-straight conformational transition of tubulin heterodimers, inhibiting microtubule polymerization. This triggers the spindle assembly checkpoint, arresting cancer cells in the G2/M phase and ultimately inducing apoptosis [4].

Target 2: CB2 Receptor

Unlike CB1, which is primarily localized in the central nervous system and associated with psychoactivity, the CB2 receptor is predominantly expressed on peripheral immune cells (macrophages, microglia). Agonism by

Target 3: TRPV1 Channel

TRPV1 is a non-selective cation channel integrated into nociceptive sensory neurons.

Quantitative Predictive Profiling

To guide assay development, the following table synthesizes the expected pharmacological metrics for n-Isobutyl-3,5-dimethoxy-4-methylbenzamide, extrapolated from structurally homologous reference compounds (e.g., Pellitorine, CA-4 analogs).

| Target | Expected Action | Predictive Metric Range | Reference Analog Scaffold | Primary Therapeutic Indication |

| Tubulin (Colchicine Site) | Polymerization Inhibition | 3,4,5-trimethoxyphenyl derivatives | Solid Tumors, Leukemia | |

| CB2 Receptor | Full / Partial Agonism | Echinacea | Autoimmune / Inflammation | |

| TRPV1 Channel | Antagonism / Desensitization | Pellitorine, Guineensine | Neuropathic Pain |

Experimental Validation Workflows

To empirically validate these predictive targets, a self-validating, multi-tiered screening architecture must be employed. The causality of the observed phenotypic effects must be traced back to the specific molecular interactions.

Tiered validation workflow from molecular screening to in vivo models.

Protocol 4.1: Tubulin Polymerization Fluorometric Assay

Purpose: To validate the 3,5-dimethoxy-4-methylphenyl moiety's ability to inhibit microtubule assembly.

-

Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) in G-PEM buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing 10 -

Compound Incubation: Pre-warm a 96-well half-area black microplate to 37°C. Add 5

of n-Isobutyl-3,5-dimethoxy-4-methylbenzamide (titrated from 0.1 to 50 -

Initiation: Rapidly add 45

of the tubulin mixture to each well using a multichannel pipette to initiate polymerization. -

Kinetic Readout: Immediately read the plate in a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm) at 37°C. Record fluorescence every 1 minute for 60 minutes.

-

Data Analysis: Calculate the

of the linear growth phase. A dose-dependent decrease in

Protocol 4.2: Intracellular Calcium ( ) Imaging for TRPV1/CB2

Purpose: To validate the

-

Cell Culture: Seed HEK293 cells stably transfected with human TRPV1 or CB2 receptors in 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C, 5%

. -

Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Load cells with 2

Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C. Wash twice to remove extracellular dye. -

TRPV1 Antagonism Assay:

-

Pre-incubate cells with the test compound (0.1 - 30

) for 15 minutes. -

Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader).

-

Inject 100 nM Capsaicin (EC80 concentration) and monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

-

Self-Validation: A reduction in the capsaicin-induced calcium spike confirms TRPV1 antagonism.

-

-

CB2 Agonism Assay (cAMP/Calcium Coupling):

-

Because CB2 is

coupled, use a chimeric -

Inject the test compound directly into the FLIPR and monitor the immediate transient calcium spike.

-

Self-Validation: Pre-treat a control cohort with the CB2-selective inverse agonist SR144528. If the calcium spike is abolished, the compound's effect is selectively mediated via the CB2 receptor.

-

Conclusion

n-Isobutyl-3,5-dimethoxy-4-methylbenzamide is a rationally designed, dual-pharmacophore building block. By integrating the tubulin-targeting geometry of a modified trimethoxyphenyl ring with the endocannabinoid-mimicking properties of an

References

-

Synergistic immunopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts. PubMed (National Institutes of Health). Available at:[Link]

-

An Endocannabinoid Uptake Inhibitor from Black Pepper Exerts Pronounced Anti-Inflammatory Effects in Mice. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

-

Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. PubMed (National Institutes of Health). Available at:[Link]

-

Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. ACS Publications. Available at:[Link]

-

Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years. PMC (National Institutes of Health). Available at:[Link]

Methodological & Application

Application Note: Lab-Scale Synthesis Protocol for N-Isobutyl-3,5-dimethoxy-4-methylbenzamide

Executive Summary

N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS: 794563-53-4) is a specialized aromatic amide. N-isobutyl benzamides and their derivatives are frequently synthesized in drug discovery programs targeting cannabinoid receptors (CB2) and transient receptor potential (TRP) channels.

This technical protocol details a highly robust, two-step, one-pot amidation strategy starting from[1] and isobutylamine. By utilizing oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), this method circumvents the poor atom economy and tedious chromatographic purification associated with traditional carbodiimide peptide coupling reagents (e.g., EDC, DCC)[2].

Reaction Mechanistic Rationale

As an Application Scientist scaling up a synthesis, selecting the right activation strategy is critical. While coupling reagents like HATU or EDC are excellent for micro-scale library synthesis, the activation of a carboxylic acid to an acid chloride remains one of the most reliable and scalable approaches to amide bond formation[3].

The Causality of the Reagent Choices:

-

Catalytic DMF & Oxalyl Chloride: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion)[2]. This intermediate reacts rapidly with the sterically hindered 3,5-dimethoxy-4-methylbenzoic acid to form the acyl chloride. The byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gases. Their evolution entropically drives the reaction to completion, leaving a clean reaction matrix[3].

-

Intermediate Concentration: Before adding the amine, the reaction is concentrated under reduced pressure. This is a critical self-validating step: removing the slight excess of oxalyl chloride prevents it from reacting with isobutylamine to form unwanted isobutyl oxamate byproducts[4].

-

Schotten-Baumann Conditions: The subsequent coupling utilizes anhydrous dichloromethane (DCM) and triethylamine (Et₃N). Et₃N acts as an acid scavenger to neutralize the HCl generated during the amidation, ensuring the isobutylamine remains unprotonated and highly nucleophilic[4].

Synthetic workflow for N-Isobutyl-3,5-dimethoxy-4-methylbenzamide via acid chloride.

Materials and Reagents

Quantitative data for a standard 10.0 mmol lab-scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 3,5-Dimethoxy-4-methylbenzoic acid | 196.20 | 1.00 | 1.96 g | Starting Material |

| Oxalyl Chloride (d = 1.45 g/mL) | 126.93 | 1.20 | 1.05 mL | Activating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL | Catalyst |

| Isobutylamine (d = 0.736 g/mL) | 73.14 | 1.50 | 1.49 mL | Nucleophile |

| Triethylamine (d = 0.726 g/mL) | 101.19 | 2.50 | 3.48 mL | Acid Scavenger / Base |

| Dichloromethane (Anhydrous) | 84.93 | - | 40 mL | Solvent |

Detailed Experimental Protocol

Step 1: Carboxylic Acid Activation

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Charging: Add 3,5-dimethoxy-4-methylbenzoic acid (1.96 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask. The acid will form a partial suspension. Add catalytic DMF (38 µL, 0.5 mmol).

-

Activation: Cool the mixture to 0 °C using an ice-water bath. Dropwise add oxalyl chloride (1.05 mL, 12.0 mmol) via syringe over 10 minutes.

-

Visual & Physical Cue: Vigorous gas evolution will occur immediately. Cooling to 0 °C controls the exotherm and prevents solvent loss[4].

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually transition into a clear, pale yellow solution, indicating complete conversion to the acid chloride.

-

Concentration: Briefly concentrate the mixture under reduced pressure (rotary evaporator, water bath at 25 °C) to strip off excess oxalyl chloride and dissolved HCl gas. Re-dissolve the resulting crude acid chloride oil in fresh anhydrous DCM (10 mL) and cool back to 0 °C.

Step 2: Amide Coupling

-

Amine Preparation: In a separate dry vial, prepare a solution of isobutylamine (1.49 mL, 15.0 mmol) and triethylamine (3.48 mL, 25.0 mmol) in anhydrous DCM (10 mL).

-

Coupling: Transfer the amine solution to the dropping funnel and add it dropwise to the 0 °C acid chloride solution over 15 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition prevents the DCM from boiling and minimizes the formation of dark, oxidized impurities.

-

-

Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Track completion via TLC (Eluent: Hexanes/EtOAc 1:1, UV detection at 254 nm). The product will appear as a new, highly UV-active spot.

Step 3: Quenching and Work-up

-

Quench: Add 20 mL of saturated aqueous NaHCO₃ solution to the flask and stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride back to the water-soluble carboxylate.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

-

Washing: Wash the organic layer sequentially with:

-

1M aqueous HCl (20 mL) — Removes excess isobutylamine and Et₃N.

-

Deionized water (20 mL)

-

Saturated brine (20 mL) — Aids in preliminary drying.

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide as an off-white solid.

Step 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 10% to 30% EtOAc in Hexanes.

-

Isolation: Pool the pure fractions and concentrate. Dry the purified product in a vacuum oven at 40 °C overnight to afford N-Isobutyl-3,5-dimethoxy-4-methylbenzamide as a pristine white solid (Expected yield: 85-92%).

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, perform the following analyses:

-

LC-MS (ESI): m/z calculated for C₁₄H₂₂NO₃[M+H]⁺ is 252.16; expected observed mass is 252.2.

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic isobutyl doublet at ~0.95 ppm (6H), the aromatic methyl singlet at ~2.10 ppm (3H), the methoxy singlets at ~3.85 ppm (6H), and the symmetric aromatic protons at ~6.95 ppm (2H).

Process Safety & Troubleshooting

-

Toxic Gas Evolution: Step 1 generates carbon monoxide (CO) and hydrogen chloride (HCl). This procedure must be performed inside a certified fume hood with proper ventilation[3].

-

Carcinogenic Byproducts: The reaction between DMF and oxalyl chloride can generate trace amounts of dimethylcarbamoyl chloride, which is a potent carcinogen[5]. Handle the crude activation mixture with appropriate PPE (nitrile gloves, lab coat, safety goggles).

-

Troubleshooting Incomplete Activation: If the carboxylic acid fails to fully dissolve during Step 1, the oxalyl chloride may have degraded (hydrolyzed by atmospheric moisture). Always use a fresh, tightly sealed bottle of oxalyl chloride.

References

-

PubChem - 3,5-Dimethoxy-4-methylbenzoic acid | C10H12O4 | CID 3764486. National Center for Biotechnology Information. Available at:[Link]

-

Encyclopedia.pub - Direct Amidations of Carboxylic Acids with Amines. MDPI. Available at: [Link]

-

Organic Process Research & Development - Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at:[Link]

-

Fisher Scientific - Amide Synthesis. Thermo Fisher Scientific. Available at:[Link]

-

Wikipedia - Oxalyl chloride. Wikimedia Foundation. Available at:[Link]

Sources

Application Note: Chromatographic Purification of N-Isobutyl-3,5-dimethoxy-4-methylbenzamide

Executive Summary

This application note provides a highly optimized, self-validating protocol for the purification of N-isobutyl-3,5-dimethoxy-4-methylbenzamide from crude synthetic mixtures using normal-phase silica gel column chromatography. By addressing the specific hydrogen-bonding dynamics of the benzamide motif, this guide establishes a robust framework for achieving >98% purity with maximal recovery rates, tailored for drug development professionals and synthetic chemists.

Compound Profiling & Mechanistic Causality

To design an effective purification strategy, one must first analyze the physicochemical properties of the target molecule. N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (MW: 251.32 g/mol ) is a moderately polar compound characterized by a hydrophobic isobutyl chain, an electron-rich aromatic ring, and a highly polar amide core.

The Causality of Peak Tailing: In normal-phase chromatography, the stationary phase (silica gel) is heavily populated with acidic silanol groups (Si-OH)[1]. The amide carbonyl of our target acts as a strong hydrogen-bond acceptor, while the N-H acts as a donor. If left unmitigated, these functional groups interact strongly with the free silanols, leading to severe peak tailing, irreversible adsorption, and co-elution with closely related impurities[2].

To counteract this, a competitive amine modifier—specifically 1% Triethylamine (TEA) —is introduced into the mobile phase. TEA preferentially binds to the highly acidic silanol sites, effectively "capping" them. This causality-driven intervention prevents the benzamide from sticking to the column, allowing it to elute as a sharp, symmetrical band[3].

Fig 1. Mechanistic causality of using TEA to suppress silanol-amide interactions.

Chromatographic Strategy & Self-Validating System

The purification relies on , a technique optimized for rapid preparative separations[4]. However, a protocol is only as reliable as its internal checks. This method employs a tripartite self-validating system :

-

Pre-column: 2D-TLC to confirm compound stability on silica and rule out on-column degradation.

-

On-column: UV detection (254 nm) to track the highly conjugated benzamide chromophore in real-time.

-

Post-column: LC-MS/NMR of pooled fractions to confirm structural integrity before bulk solvent removal.

Data Presentation: Method Development Summaries

Table 1: Physicochemical Profile of the Target Compound

| Property | Value | Chromatographic Implication |

| Molecular Weight | 251.32 g/mol | Elutes well within standard normal-phase parameters. |

| Functional Groups | Amide, Methoxy, Aromatic | High UV absorbance (254 nm); highly prone to H-bonding. |

| Polarity | Moderate | Requires mid-polarity solvent systems (e.g., Hexane/EtOAc). |

Table 2: TLC Solvent System Screening (Silica Gel 60 F254)

| Solvent System (v/v) | Modifier | Observed Rf | Peak Shape / Spot Quality |

| 100% DCM | None | 0.05 | Baseline retention, severe streaking. |

| 50:50 Hexane:EtOAc | None | 0.45 | Moderate streaking, tailing evident. |

| 60:40 Hexane:EtOAc | 1% TEA | 0.32 | Sharp, circular spot. Optimal for column. |

| 95:5 DCM:MeOH | None | 0.60 | Elutes too quickly, poor resolution from impurities. |

Experimental Protocols

Phase 1: TLC Optimization & Validation

-

Dissolve 1 mg of the crude mixture in 100 µL of Dichloromethane (DCM).

-

Spot the mixture onto a silica gel 60 F254 TLC plate.

-

Develop the plate in a chamber pre-equilibrated with Hexane/Ethyl Acetate (60:40, v/v) containing 1% TEA.

-

Visualize under UV light (254 nm). Ensure the target

for N-isobutyl-3,5-dimethoxy-4-methylbenzamide is between 0.25 and 0.35.

Phase 2: Column Packing (Slurry Method)

-

Select a glass column appropriate for the sample size (e.g., 30 mm diameter for 1 g of crude material).

-

Prepare a slurry of Type B high-purity silica gel (40-63 µm) in Hexane containing 1% TEA[4].

-

Pour the slurry into the column in a single, continuous motion to prevent stratification.

-

Apply positive air pressure to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

Phase 3: Sample Loading (Dry Loading)

Note: Dry loading is strictly recommended for amides to prevent poor solubility in the initial non-polar mobile phase from ruining the band shape.

-

Dissolve the crude sample in a minimal amount of DCM.

-

Add silica gel (approximately 3× the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

-

Carefully apply the dry powder evenly to the top of the packed column bed.

-

Add a 1 cm protective layer of clean sea sand on top.

Phase 4: Gradient Elution

Execute the elution profile according to the optimized gradient table below. Monitor the elution using a UV detector or by spotting every 3rd fraction on a TLC plate.

Table 3: Optimized Flash Chromatography Gradient Table

| Column Volume (CV) | Hexane (%) | EtOAc (%) | TEA Modifier (%) | Purpose |

| 0.0 - 2.0 | 100 | 0 | 1.0 | Elution of non-polar impurities (e.g., unreacted starting materials). |

| 2.0 - 4.0 | 90 | 10 | 1.0 | Transition phase, elution of weakly polar byproducts. |

| 4.0 - 8.0 | 70 | 30 | 1.0 | Elution of N-Isobutyl-3,5-dimethoxy-4-methylbenzamide. |

| 8.0 - 10.0 | 0 | 100 | 1.0 | Column flush to remove highly polar retained compounds. |

Phase 5: Fraction Pooling and Isolation

-

Combine fractions containing the pure target compound (verified as a single spot on TLC).

-

Concentrate under reduced pressure (rotary evaporator) at 35°C.

-

Dry the resulting solid under high vacuum for 12 hours to remove residual TEA and solvents.

Fig 2. End-to-end self-validating workflow for benzamide purification.

Troubleshooting

-

Issue: Compound streaks on TLC or tails significantly on the column.

-

Cause: Insufficient silanol capping.

-

Solution: Increase TEA concentration to 2% or switch to a slightly more polar modifier like methanol (up to 5% in DCM).

-

-

Issue: Co-elution of impurities.

-

Cause: The gradient slope is too steep.

-

Solution: Decrease the rate of EtOAc addition. Maintain the system at 80:20 Hexane:EtOAc for an additional 3 CVs before increasing polarity.

-

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925.[Link][4]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). "Introduction to Modern Liquid Chromatography, 3rd ed." Journal of the American Chemical Society.[Link][1]

-

Sunseri, D., et al. (2003). "Reducing residual silanol interactions in reversed-phase liquid chromatography." Journal of Chromatography A, 1011(1-2), 23-29.[Link][2]

Sources

Application Note: Comprehensive Analytical Characterization of n-Isobutyl-3,5-dimethoxy-4-methylbenzamide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Scope

n-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS: 794563-53-4)[1] is a synthetic benzamide derivative (Molecular Formula: C₁₄H₂₁NO₃, MW: 251.32 g/mol ). Structurally related to natural alkylamides (e.g., pellitorine, sanshool) known for sensory and transient receptor potential (TRP) channel modulating activities, this compound presents unique analytical challenges. It possesses a highly substituted electron-rich aromatic core and a flexible aliphatic isobutyl chain.

To support its preclinical development, a rigorous analytical framework is required. This application note details self-validating protocols for structural elucidation, purity profiling, and stability-indicating assays. The methodologies described herein are designed to comply with ICH Q2(R1) [2] (Validation of Analytical Procedures) and ICH Q1A(R2) [3] (Stability Testing) guidelines.

Analytical Strategy & Workflow

To ensure absolute scientific integrity, our strategy employs orthogonal techniques. Relying on a single detector or spectroscopic method risks missing critical structural isomers or non-chromophoric impurities. The workflow below outlines the causal relationship between the selected analytical techniques and their intended purpose.

Fig 1: Analytical workflow for the characterization of n-Isobutyl-3,5-dimethoxy-4-methylbenzamide.

Structural Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Causality: To confirm the exact elemental composition, HRMS is utilized. Electrospray Ionization in positive mode (ESI+) is selected because the amide nitrogen readily accepts a proton, yielding a stable [M+H]⁺ adduct.

-

Protocol:

-

Prepare a 1 µg/mL solution of the compound in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

-

Inject 2 µL into a Q-TOF mass spectrometer.

-

Expected Outcome: The theoretical monoisotopic mass of C₁₄H₂₁NO₃ is 251.1521 Da. The expected [M+H]⁺ peak must appear at m/z 252.1594 with a mass error of ≤ 3 ppm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS confirms the formula, NMR is mandatory to prove the exact atomic connectivity and spatial arrangement[4]. The symmetry of the 3,5-dimethoxy-4-methyl substituted aromatic ring provides a highly specific diagnostic NMR signature.

-

Protocol:

-

Dissolve 15 mg of the API in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard).

-

Acquire ¹H, ¹³C, COSY, and HMBC spectra at 298 K using a 400 MHz or higher spectrometer.

-

Self-Validating Data Interpretation:

-

Aromatic Symmetry: The protons at C2 and C6 are chemically equivalent. Look for a diagnostic 2H singlet at ~6.9 ppm .

-

Methoxy Groups: The two -OCH₃ groups at C3 and C5 are equivalent, yielding a 6H singlet at ~3.8 ppm .

-

Aromatic Methyl: The C4 methyl group is flanked by the methoxy groups, appearing as a 3H singlet at ~2.1 ppm .

-

Isobutyl Chain: The -CH₂- group alpha to the amide nitrogen will appear as a 2H triplet (or dd) at ~3.2 ppm , coupling with the adjacent -CH- multiplet (~1.9 ppm) and the NH proton (~6.1 ppm, broad). The terminal methyls will present as a 6H doublet at ~0.9 ppm .

-

-

Purity Profiling: UHPLC-UV-CAD Method

Causality: Relying solely on UV detection at 254 nm is a critical flaw in benzamide analysis. Potential synthetic precursors or degradation products (e.g., isobutylamine) lack a UV chromophore and will be invisible to a Diode Array Detector (DAD). Therefore, we couple the UV detector orthogonally with a Charged Aerosol Detector (CAD) . CAD provides a universal, mass-dependent response for all non-volatile analytes, ensuring a true mass-balance is achieved[2].

Step-by-Step Method Development Protocol

-

Column Selection: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). The sub-2 µm particle size ensures high theoretical plates for resolving closely eluting structural isomers.

-

Mobile Phase:

-

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q Water. (TFA suppresses the ionization of the amide, improving peak shape).

-

Mobile Phase B: 0.05% TFA in Acetonitrile.

-

-

Gradient Program:

-

0.0 - 1.0 min: 10% B

-

1.0 - 7.0 min: 10% to 90% B (Linear ramp)

-

7.0 - 8.5 min: 90% B (Wash)

-

8.5 - 10.0 min: 10% B (Re-equilibration)

-

-

Detection Parameters: UV at 210 nm and 254 nm; CAD evaporator temperature set to 35°C.

-

System Suitability Test (SST): Inject a 0.1 mg/mL standard. The symmetry factor (tailing) must be between 0.9 and 1.2, and the theoretical plates (N) > 10,000.

Forced Degradation (Stability-Indicating Assay)

Causality: To validate that the UHPLC method is truly "stability-indicating," the compound must be intentionally degraded to generate impurities. n-Isobutyl-3,5-dimethoxy-4-methylbenzamide contains an amide bond susceptible to extreme pH, and an electron-rich aromatic ring susceptible to oxidation. This protocol aligns with ICH Q1A(R2) standards for stress testing[3].

Table 1: Forced Degradation Conditions & Expected Outcomes

| Stress Type | Reagent / Condition | Duration | Expected Degradation Pathway & Causality |

| Acidic | 1.0 N HCl @ 60°C | 24 hours | Amide hydrolysis yielding isobutylamine (CAD active only) and 3,5-dimethoxy-4-methylbenzoic acid (UV/CAD active). |

| Basic | 1.0 N NaOH @ 60°C | 24 hours | Slower amide hydrolysis. The bulky isobutyl group provides steric hindrance, making base hydrolysis less efficient than acid. |

| Oxidative | 3% H₂O₂ @ 25°C | 24 hours | N-oxidation of the amide nitrogen or direct oxidation of the highly electron-rich dimethoxy-substituted aromatic ring. |

| Thermal | 80°C (Solid State) | 7 days | Expected to be chemically stable; primarily used to check for physical form changes or polymorphic transitions. |

| Photolytic | UV/Vis (1.2M lux-hrs) | ~3 days | Radical-mediated degradation of the methoxy/methyl groups. Complies with ICH Q1B photostability requirements. |

Data Interpretation: Following stress, samples are neutralized, diluted to the working concentration, and injected into the UHPLC-UV-CAD system. The sum of the peak areas of the parent compound and all degradation products (measured via CAD) must equal ~100% of the unstressed control, proving complete mass balance.

References

-

Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." fda.gov. Available at:[Link]

-

FDCELL / International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." fdcell.com. Available at:[Link]

-

MDPI. "The Evolving Landscape of NMR Structural Elucidation." mdpi.com. Available at: [Link]

Sources

Application Note: Cell-Based Assay Profiling of N-Isobutyl-3,5-dimethoxy-4-methylbenzamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: In vitro pharmacological profiling, assay causality, and self-validating screening systems.

Scientific Rationale & Target Biology

N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (CAS: 794563-53-4) is a synthetic compound belonging to the structurally privileged class of substituted alkamides and benzamides. In neuropharmacology and immunology, the N-isobutylamide pharmacophore is highly active in both the central nervous system and peripheral tissues[1]. Compounds featuring this scaffold are canonically investigated as modulators of two major interconnected signaling systems:

-

Cannabinoid Receptor 2 (CB2): A Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in peripheral immune cells. The CB2 receptor exhibits 48% homology with the CB1 receptor but lacks the central psychotropic effects associated with CB1 activation, making it an attractive target for inflammatory and neuropathic pain[2].

-

Transient Receptor Potential (TRP) Channels: Specifically TRPV1 and TRPA1. These polymodal, cation-permeable receptors are involved in the transduction of physical and chemical nociceptive stimuli and are often co-modulated by endocannabinoid-like alkamides[3].

To rigorously evaluate the pharmacological profile of N-Isobutyl-3,5-dimethoxy-4-methylbenzamide, we have designed a dual-assay workflow. This guide details the step-by-step methodology for quantifying its effects on intracellular calcium mobilization (TRPV1) and cAMP accumulation (CB2).

Fig 1: Putative signaling pathways modulated by N-isobutyl benzamide derivatives.

Experimental Design & Causality (E-E-A-T)

A robust assay is a self-validating system. We do not merely add reagents; we engineer the environment to isolate the specific biological interaction of interest.

-

Cell Line Selection: We utilize HEK293-hTRPV1 cells for the calcium assay because wild-type HEK293 cells possess a negligible background of endogenous TRP channels, ensuring that any calcium influx is strictly TRPV1-mediated. For CB2, we utilize CHO-K1-hCB2 cells. CHO cells have a robust endogenous adenylyl cyclase (AC) system, providing a wide dynamic range when stimulated by Forskolin.

-

Phosphodiesterase Inhibition: In the CB2 cAMP assay, IBMX (3-isobutyl-1-methylxanthine) is added to the buffer. IBMX inhibits phosphodiesterases that naturally degrade cAMP. By halting degradation, we isolate the experimental variable to cAMP synthesis (via AC), preventing false positives.

-

Dye Solubilization: In the TRPV1 assay, Pluronic F-127 is used alongside Fluo-4 AM. Fluo-4 AM is highly hydrophobic; Pluronic acts as a non-ionic surfactant to prevent dye aggregation, ensuring uniform cell loading and reducing well-to-well variance.

-

Assay Validation (Z'-Factor): Both protocols require the calculation of the Z'-factor using positive and negative controls. A Z'-factor

0.5 mathematically guarantees that the assay window is large enough, and the variance small enough, to trust the compound's readout.

Quantitative Data & Control Parameters

The following table summarizes the expected baseline parameters for validating the assay before testing the target compound.

| Parameter | TRPV1 Assay (Ca2+ Influx) | CB2 Assay (cAMP Inhibition) |

| Cell Line | HEK293-hTRPV1 | CHO-K1-hCB2 |

| Readout Modality | Fluorescence (Ex 488 nm / Em 525 nm) | TR-FRET (Ratio 665 nm / 620 nm) |

| Positive Control (Agonist) | Capsaicin (EC50 ~10-50 nM) | CP55,940 (EC50 ~0.5-5 nM) |

| Reference Antagonist | Capsazepine (IC50 ~200 nM) | AM630 (IC50 ~100 nM) |

| Signal-to-Background (S/B) | > 5.0 | > 4.0 |

| Target Z'-Factor | > 0.6 | > 0.7 |

Step-by-Step Methodologies

Fig 2: Generalized high-throughput screening workflow for cell-based profiling.

Protocol A: Intracellular Calcium Mobilization Assay (TRPV1)

Objective: Quantify the agonistic or antagonistic potential of N-Isobutyl-3,5-dimethoxy-4-methylbenzamide on the human TRPV1 channel.

-

Cell Seeding: Harvest HEK293-hTRPV1 cells at 80% confluency. Resuspend in DMEM + 10% FBS. Seed 20,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate (20 µL/well). Incubate overnight at 37°C, 5% CO

. -

Dye Loading: Aspirate media. Add 20 µL/well of Dye Loading Buffer (HBSS containing 20 mM HEPES, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid to prevent dye extrusion). Incubate in the dark for 60 minutes at 37°C.

-

Compound Preparation: Prepare a 10-point dose-response curve of N-Isobutyl-3,5-dimethoxy-4-methylbenzamide (starting at 30 µM, 1:3 dilutions) in HBSS buffer. Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced membrane toxicity.

-